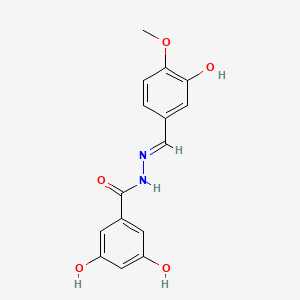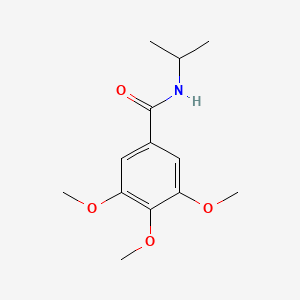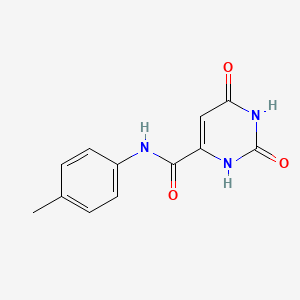![molecular formula C18H24FN3O2 B5516851 {4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)
{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.18525518 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Sensing and Detection
Research into the optical sensing of alcohols has led to the development of novel indicator molecules, such as those based on the pyrazole structure, which exhibit high emission quantum yields and small excited-state lifetimes. These properties make them suitable for the fabrication of fiber-optic sensing heads, allowing for the reversible quantification of analytes like methanol in nonhydroxylic media. The novel indicators display significant sensitivity and selectivity in various applications, including monitoring lower alcohols in hydrocarbon solvents and commercial gasoline samples, demonstrating their utility in environmental monitoring and industrial process control (Orellana et al., 1995).
Photophysical Properties and Logic Devices
Studies on the photophysical properties of pyrazoline derivatives in methanol have highlighted their potential as pH-driven molecular logic devices. These molecules operate based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms, showing a nonfluorescent to fluorescent transition upon protonation. This behavior underlines the potential of pyrazoline-based compounds for use in molecular electronics and as sensors for pH changes in biological and environmental samples (ZammitRamon et al., 2015).
Structural Characterization and Synthesis
The synthesis and structural characterization of pyrazole derivatives have been extensively researched. These studies provide insights into the molecular architecture of compounds with potential applications in material science, drug discovery, and development. For instance, the isostructural characterization of fluorophenyl-based pyrazole thiazoles has contributed to the understanding of their molecular conformation and planarity, which is crucial for designing molecules with specific optical or biological activities (Kariuki et al., 2021).
Novel Antipsychotic Agents
Research into 1H-pyrazol-5-ols derivatives has revealed a series of compounds with potential antipsychotic properties. Unlike traditional antipsychotics, these compounds do not interact with dopamine receptors, suggesting a novel mechanism of action. This finding could lead to the development of new therapeutic options for psychiatric disorders, offering potentially reduced side effects and improved patient outcomes (Wise et al., 1987).
Properties
IUPAC Name |
[4-[[2-(3,5-dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-13-7-14(2)22(20-13)18-4-3-17(19)8-16(18)10-21-5-6-24-12-15(9-21)11-23/h3-4,7-8,15,23H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISONMNQGOOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)CN3CCOCC(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![3-ethyl-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5516796.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)



![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)
![4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5516842.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-pyridinecarboxamide](/img/structure/B5516861.png)
